molecular formula C7H10BrN B1252886 Benzylamine hydrobromide CAS No. 37488-40-7

Benzylamine hydrobromide

Cat. No. B1252886
CAS RN: 37488-40-7
M. Wt: 188.06 g/mol
InChI Key: QJFMCHRSDOLMHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzylamine hydrobromide involves several methodologies, including the iron(II) bromide-catalyzed oxidative coupling of benzylamines with ortho-substituted anilines. This process yields a variety of substituted 1,3-benzazoles, demonstrating the versatility of benzylamines in chemical synthesis. The method is economical, practical, and employs molecular oxygen as an oxidant, highlighting its sustainability (Gopalaiah & Chandrudu, 2015).

Molecular Structure Analysis

The molecular structure of benzylamine hydrobromide has been elucidated through X-ray single crystal diffraction, revealing that it crystallizes in the monoclinic system. The studies show little to no classical hydrogen bond exists within the crystal structures of benzylamine hydrobromide, providing insights into its intermolecular interactions and stability (Gao et al., 2006).

Chemical Reactions and Properties

Benzylamine hydrobromide participates in various chemical reactions, including the palladium-catalyzed C-H carbonylation of free primary benzylamines. This reaction underscores its utility in synthesizing benzolactams, compounds of significant pharmaceutical interest. The process is noted for its general applicability, atom- and step-economy, and potential in the synthesis of biologically active molecules (Zhang et al., 2018).

Physical Properties Analysis

The crystallization of benzylamine with various organic acids has yielded several molecular salts, which were characterized using X-ray diffraction, IR, and elemental analysis. These studies help in understanding the physical properties of benzylamine hydrobromide, including its solubility, melting points, and crystal packing, which are crucial for its application in different chemical processes (Wen et al., 2017).

Chemical Properties Analysis

The electrochemical oxidation of benzylamine to benzonitrile, an important organic intermediate, highlights the chemical properties of benzylamine hydrobromide. The use of conductive metal-organic frameworks as catalysts for this process demonstrates the compound's reactivity and potential for green chemistry applications. The high yield and Faradaic efficiency of this reaction underscore the efficiency of benzylamine hydrobromide in synthetic chemistry (Wang et al., 2020).

Scientific Research Applications

  • Field: Materials Science

    • Application : Benzylamine Hydrobromide is used in the production of solar cell materials .
  • Field: Medicinal Chemistry

    • Application : Benzylamine Hydrobromide is used in the synthesis of antimicrobial agents .
    • Method of Application : The compound is used in the synthesis of fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives. These derivatives showed the ability to effectively inhibit the growth of Gram-positive bacteria .
    • Results or Outcomes : The addition of carbazole derivatives at the concentration of 16 µg/mL caused the inhibition of S. aureus growth by over 60%. The MIC value of compounds was 32 µg/mL for Staphylococcus strains .
  • Field: Organic Chemistry

    • Application : Benzylamine derivatives, including Benzylamine Hydrobromide, are important core structures in various biologically active compounds and natural products .
    • Method of Application : The compound is used in C–H bond activation strategies for the functionalization of benzylamine derivatives .
  • Field: Textile Industry

    • Application : Benzylamine Hydrobromide is used in the production of synthetic textiles .
  • Field: Paint Industry

    • Application : Benzylamine Hydrobromide is used in the production of paints .
  • Field: Medicine

    • Application : Benzylamine Hydrobromide is used in the production of various medicines. It is used in mouthwash, sore throat treatments, and motion sickness medicines .
  • Field: Flow Chemistry

    • Application : Benzylamine Hydrobromide is used in flow chemistry for the Rh-catalyzed C–H alkylation of benzylamines with alkenes .
    • Method of Application : A picolinamide derivative is used as a directing group in the Rh-catalyzed C–H alkylation of benzylamines with alkenes. Both Rh(I) and Rh(II) complexes can be used as active catalysts for this transformation .
    • Results or Outcomes : Several examples are presented under flow conditions and it was confirmed that a flow process is advantageous over a batch process .
  • Field: Organic Chemistry

    • Application : Benzylamine Hydrobromide is used as a “protected nitrogen” in the production of pharmaceutical active substances and compounds for plant and material protection .

Safety And Hazards

Benzylamine hydrobromide can cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation and breathing vapors, mist, or gas . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Benzylamine and its derivatives have been used in various fields, including the synthesis of pharmaceuticals . They are also used in organic synthesis as fundamental building blocks for the preparation of several target molecules . Future research may focus on developing more efficient and environmentally friendly methods for synthesizing benzylamine and its derivatives, as well as exploring new applications for these compounds.

properties

IUPAC Name

phenylmethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.BrH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFMCHRSDOLMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514635
Record name 1-Phenylmethanamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylamine hydrobromide

CAS RN

37488-40-7
Record name NSC120715
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Record name 1-Phenylmethanamine--hydrogen bromide (1/1)
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Record name Benzylamine Hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
EP Frankland - Journal of the Chemical Society, Transactions, 1914 - pubs.rsc.org
… eventually by extracting any residual benzylamine hydrobromide with absolute alcohol. The … , and the solution contained a little benzylamine hydrobromide, together with about 0.3 gram …
Number of citations: 4 pubs.rsc.org
J Gao, XY Xu, TT Xu, J Ni, QL Liu - Journal of Structural Chemistry, 2006 - Springer
… N-(2nitrilethyl)benzylamine hydrobromide (2) was obtained by the addition of 48% HBr to the methanol solution of N-(2nitrilethyl)benzylamine gradually. Slow evaporation of the above …
Number of citations: 1 link.springer.com
CL Browne, RE Lutz - The Journal of Organic Chemistry, 1952 - ACS Publications
… After stirring and gently refluxing for four hours the precipitated benzylamine hydrobromide was filtered. The ether solution was then extracted twice with 2 N hydrochloric acid to …
Number of citations: 34 pubs.acs.org
S Kang, S Park, H Kwon, J Lee, KH Hong, YJ Pu… - Materials Today …, 2021 - Elsevier
… The primary perovskite used was CsPbBr 3 , and the organic spacers tested were aniline hydrobromide (AnBr), benzylamine hydrobromide (BABr), phenylethylamine hydrobromide (…
Number of citations: 12 www.sciencedirect.com
S TAKEMURA, H TERAUCHI, Y KAMIYA… - Chemical and …, 1969 - jstage.jst.go.jp
… Tertiary benzylamine degraded to secondary benzylamine hydrobromide and benza1~ dehyde, secondary benzylamine to primary benzylamine hydrobromide and benzaldehyde, and …
Number of citations: 3 www.jstage.jst.go.jp
IF Norstrand, MD Glantz - Archives of Biochemistry and Biophysics, 1973 - Elsevier
… a Beckman Model DU spectrophotometer, with benzylamine hydrobromide as the substrate (13). A … The assay mixture contained 0.1 ml of enzyme, 0.5 ml of benzylamine hydrobromide …
Number of citations: 16 www.sciencedirect.com
NK Jha, SSA Rizvi - Journal of Inorganic and Nuclear Chemistry, 1976 - Elsevier
In aqueous hydrobromic acid the reaction between antimony tribromide and amine hydrobromides gives rise to only one type of bromoantimonate(III), irrespective of the initial ratio of …
Number of citations: 6 www.sciencedirect.com
EP Frankland - Journal of the Chemical Society, Transactions, 1910 - pubs.rsc.org
… This substance proved to be benzylamine hydrobromide (mp 215O after recrystallisation … By concentrating the mother liquors (which contained a quantity of benzylamine hydrobromide), …
Number of citations: 0 pubs.rsc.org
M Prostenik, NP Salzman… - Journal of the American …, 1955 - ACS Publications
… the benzylamine hydrobromide. Benzene was … added to the residue causing additional benzylamine hydrobromide … The crystals of benzylamine hydrobromide were filtered off and the …
Number of citations: 19 pubs.acs.org
CM Sharts - The Journal of Organic Chemistry, 1968 - ACS Publications
… m-Bromo-a,a-bis(trifluoromethyl)benzylamine (X) and Bis(trifluoromethyl)benzylamine Hydrobromide (XI).—A mixture of 24 g of a,tt-bis(trifluoromethyl)benzylamine VI (0.1 mol) and 0.3 …
Number of citations: 45 pubs.acs.org

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